7-(4-methoxybenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-METHOXYPHENYL)METHYL]-5,6-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-OL is a heterocyclic compound that belongs to the pyrrolopyrimidine class This compound is characterized by its complex structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with methoxyphenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-METHOXYPHENYL)METHYL]-5,6-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of scalable reaction conditions, efficient catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
7-[(4-METHOXYPHENYL)METHYL]-5,6-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenyl and diphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7-[(4-METHOXYPHENYL)METHYL]-5,6-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-OL has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and light-emitting diodes.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 7-[(4-METHOXYPHENYL)METHYL]-5,6-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds share a heterocyclic structure and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 4,7-dihydro-4-ethyl-2-phenylpyrazolo[l,5-a]pyrimidin-7-one have comparable pharmacological properties.
Uniqueness
7-[(4-METHOXYPHENYL)METHYL]-5,6-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxyphenyl and diphenyl groups enhances its potential as a versatile compound in various scientific fields.
Properties
Molecular Formula |
C26H21N3O2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
7-[(4-methoxyphenyl)methyl]-5,6-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H21N3O2/c1-31-21-14-12-18(13-15-21)16-29-24(20-10-6-3-7-11-20)22(19-8-4-2-5-9-19)23-25(29)27-17-28-26(23)30/h2-15,17H,16H2,1H3,(H,27,28,30) |
InChI Key |
OFGFDDGDQCPZQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(C3=C2N=CNC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.